

Spectroscopic Profile of 1,1-Dichloro-2,2-dimethylpropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dichloro-2,2-dimethylpropane

Cat. No.: B13094440

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Introduction

1,1-Dichloro-2,2-dimethylpropane, a geminal dihalide, is a halogenated organic compound with potential applications in organic synthesis and as an intermediate in the production of more complex molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a detailed overview of the predicted spectroscopic data for **1,1-Dichloro-2,2-dimethylpropane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for the acquisition of these spectra and a plausible synthetic route.

Predicted Spectroscopic Data

Due to a lack of readily available experimental spectra in public databases, the following data has been generated based on established spectroscopic prediction models. These predictions serve as a reliable reference for the identification and characterization of **1,1-Dichloro-2,2-dimethylpropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|-----------------------------------|
| ~6.25 | Singlet | 1H | -CHCl ₂ |
| ~1.15 | Singlet | 9H | -C(CH ₃) ₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |
|----------------------|-----------------------------------|
| ~95 | -CHCl ₂ |
| ~35 | -C(CH ₃) ₃ |
| ~25 | -C(CH ₃) ₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| 2970-2950 | Strong | C-H stretch (methyl) |
| 1475-1465 | Medium | C-H bend (methyl) |
| 1370-1360 | Medium | C-H bend (t-butyl) |
| 850-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Relative Abundance | Proposed Fragment |
|-------------|--------------------|--|
| 140/142/144 | Low | $[M]^+$ (Molecular ion with isotope pattern) |
| 125/127 | Medium | $[M-CH_3]^+$ |
| 83/85 | High | $[CHCl_2]^+$ |
| 57 | Very High | $[C(CH_3)_3]^+$ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

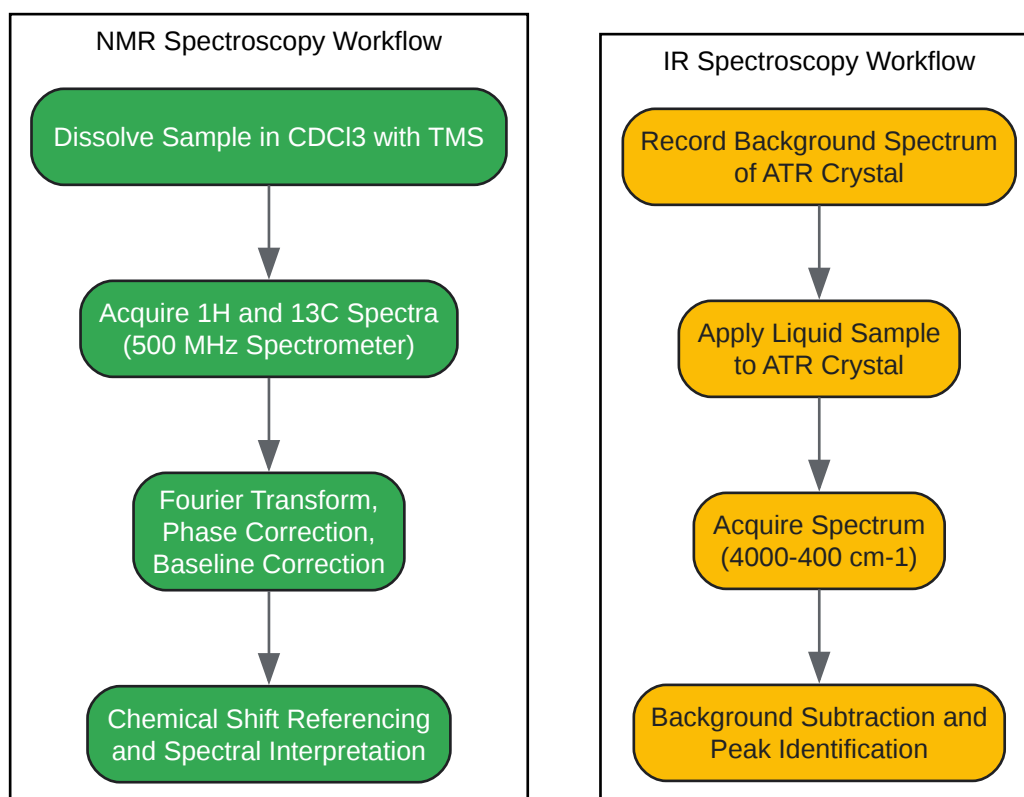
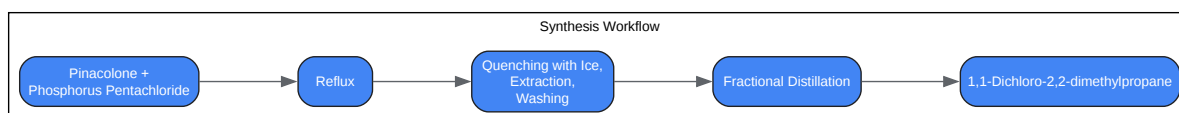
Synthesis of 1,1-Dichloro-2,2-dimethylpropane from Pinacolone

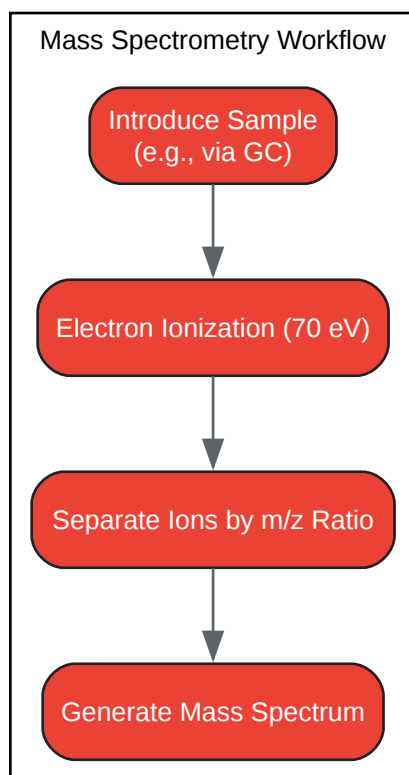
A plausible method for the synthesis of **1,1-Dichloro-2,2-dimethylpropane** is the reaction of pinacolone with a chlorinating agent such as phosphorus pentachloride.

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place phosphorus pentachloride (1.1 equivalents).
- Slowly add pinacolone (1 equivalent) to the flask.
- The reaction mixture is gently heated to initiate the reaction.
- After the initial exothermic reaction subsides, the mixture is refluxed until the reaction is complete (monitored by TLC or GC).
- The reaction mixture is then cooled to room temperature and poured onto crushed ice.
- The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

- The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification of the crude product can be achieved by fractional distillation.





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